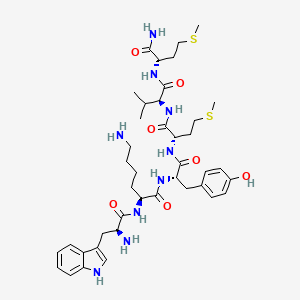

Trp-Lys-Tyr-Met-Val-Met-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trp-Lys-Tyr-Met-Val-Met-NH2 is a synthetic peptide known for its ability to activate neutrophils through specific receptors. This compound has been extensively studied for its role in immune response modulation, particularly in activating neutrophils and monocytes through formyl peptide receptors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Trp-Lys-Tyr-Met-Val-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to a resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation, particularly at the methionine residues, forming sulfoxides or sulfones.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: The peptide can participate in substitution reactions, particularly at the lysine residue, where the amino group can be modified.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Various acylating or alkylating agents.

Major Products:

Oxidation: Methionine sulfoxide or sulfone derivatives.

Reduction: Restored methionine residues.

Substitution: Modified peptides with altered functional groups.

科学研究应用

Trp-Lys-Tyr-Met-Val-Met-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in immune response modulation, particularly in activating neutrophils and monocytes.

Medicine: Explored for potential therapeutic applications in modulating immune responses and treating inflammatory conditions.

Industry: Utilized in the development of diagnostic assays and as a standard in peptide synthesis.

作用机制

Trp-Lys-Tyr-Met-Val-Met-NH2 exerts its effects by binding to formyl peptide receptors on neutrophils and monocytes. This binding triggers a cascade of intracellular signaling events, leading to the activation of various effector functions such as chemotaxis, phagocytosis, and the production of reactive oxygen species. The primary molecular targets are the formyl peptide receptors FPR1 and FPRL1, which are G-protein-coupled receptors involved in immune cell activation .

相似化合物的比较

N-formyl-Met-Leu-Phe (fMLF): Another peptide that activates neutrophils through formyl peptide receptors.

Trp-Lys-Tyr-Met-Val-D-Met-NH2: A similar peptide with a D-methionine residue, known for its higher potency in activating neutrophils

Uniqueness: Trp-Lys-Tyr-Met-Val-Met-NH2 is unique due to its specific receptor binding profile and its ability to activate both FPR1 and FPRL1 receptors. This dual activation makes it a valuable tool for studying immune cell functions and developing therapeutic agents targeting these pathways .

生物活性

Trp-Lys-Tyr-Met-Val-Met-NH2, commonly referred to as WKYMVm, is a synthetic hexapeptide that has garnered attention for its biological activity, particularly in the context of immune responses. This article delves into the mechanisms of action, receptor interactions, and biological implications of WKYMVm, supported by case studies and research findings.

Overview of WKYMVm

WKYMVm is a formylated peptide derivative that interacts primarily with G protein-coupled receptors (GPCRs), specifically the formyl peptide receptors (FPR) and FPR-like 1 (FPRL1). It has been shown to activate neutrophils, which are crucial components of the innate immune system.

Chemical Structure

- Chemical Formula : C₃₈H₅₃N₉O₈S

- Molecular Weight : 853.94 g/mol

- Sequence : this compound

Receptor Activation

WKYMVm activates neutrophils through the following mechanisms:

- Binding to FPR and FPRL1 :

- Calcium Signaling :

- Reactive Oxygen Species Production :

Biological Implications

The biological activities induced by WKYMVm have significant implications for immune responses:

- Neutrophil Chemotaxis : WKYMVm enhances neutrophil migration towards sites of infection or inflammation by activating specific signaling pathways that promote chemotaxis .

- Inflammatory Response Modulation : By activating neutrophils through different receptors, WKYMVm can modulate inflammatory responses, potentially influencing conditions such as chronic inflammation or autoimmune diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of WKYMVm:

Study 1: Neutrophil Activation via Receptor Switching

In a study published in Biochemical Pharmacology, researchers demonstrated that WKYMVm activates neutrophils through both FPR and FPRL1. When FPRL1 was blocked, the peptide shifted its signaling preference to FPR. This receptor switch was significant for understanding how neutrophils adapt their responses based on receptor availability .

Study 2: Calcium Signaling and ROS Production

A detailed investigation into the calcium signaling pathways activated by WKYMVm revealed that both FPR and FPRL1 contribute to calcium influx, which is crucial for ROS production. The study highlighted the importance of this signaling in effective neutrophil function during immune responses .

Study 3: Therapeutic Potential

Research has also explored the therapeutic potential of WKYMVm in modulating immune responses. The peptide's ability to enhance neutrophil activity suggests possible applications in treating infections or enhancing immune responses in immunocompromised patients .

Data Table: Summary of Key Findings

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBGOORJEKQQLG-LXOXETEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61N9O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。